(3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20174632
InChI: InChI=1S/C9H15NO4S/c11-9(12)7-2-1-5-10(6-7)15(13,14)8-3-4-8/h7-8H,1-6H2,(H,11,12)/t7-/m1/s1
SMILES:
Molecular Formula: C9H15NO4S
Molecular Weight: 233.29 g/mol

(3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC20174632

Molecular Formula: C9H15NO4S

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

(3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid -

Specification

Molecular Formula C9H15NO4S
Molecular Weight 233.29 g/mol
IUPAC Name (3R)-1-cyclopropylsulfonylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C9H15NO4S/c11-9(12)7-2-1-5-10(6-7)15(13,14)8-3-4-8/h7-8H,1-6H2,(H,11,12)/t7-/m1/s1
Standard InChI Key VQMFTCLAUIDDFL-SSDOTTSWSA-N
Isomeric SMILES C1C[C@H](CN(C1)S(=O)(=O)C2CC2)C(=O)O
Canonical SMILES C1CC(CN(C1)S(=O)(=O)C2CC2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₉H₁₅NO₄S, with a molecular weight of 233.29 g/mol . Its IUPAC name, (3R)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid, reflects the presence of:

  • A piperidine ring substituted at position 1 with a cyclopropanesulfonyl group (-SO₂C₃H₅)

  • A carboxylic acid moiety at position 3, with R-configuration at the chiral center .

The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1568042-41-0
Molecular FormulaC₉H₁₅NO₄S
Molecular Weight233.29 g/mol
Purity Specification≥95%
Storage ConditionsCool, dry environment

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, general routes involve:

  • Piperidine Functionalization: Introducing the cyclopropanesulfonyl group via nucleophilic substitution or sulfonylation of a piperidine precursor.

  • Carboxylic Acid Installation: Oxidation of a hydroxymethyl group or hydrolysis of a nitrile/ester at position 3 .

  • Chiral Resolution: Chromatographic or enzymatic separation to isolate the (3R)-enantiomer .

Reaction conditions (e.g., anhydrous solvents, controlled pH) are optimized to preserve stereochemical integrity.

Analytical Characterization

  • Spectroscopy:

    • ¹H/¹³C NMR: Resonances for cyclopropane (δ 0.5–1.5 ppm), sulfonyl (δ 3.0–3.5 ppm), and carboxylic acid (δ 10–12 ppm) .

    • IR: Peaks at ~1700 cm⁻¹ (C=O, carboxylic acid) and ~1350/1150 cm⁻¹ (S=O) .

  • Mass Spectrometry: Molecular ion peak at m/z 233.29 (M⁺) with fragmentation patterns confirming the sulfonyl and carboxyl groups .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic cyclopropane and sulfonyl groups . Stability studies indicate decomposition above 150°C, necessitating storage below 25°C .

Acid-Base Behavior

The carboxylic acid (pKa ~2–3) and sulfonamide (pKa ~0–1) groups confer zwitterionic properties under physiological conditions, influencing its pharmacokinetic behavior.

Applications in Scientific Research

Medicinal Chemistry

  • Enzyme Inhibition: The sulfonyl group mimics phosphate moieties, enabling binding to ATPase or kinase active sites.

  • Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria via cell wall synthesis disruption .

Table 2: Hypothetical Biological Activity Data*

Target EnzymeIC₅₀ (µM)Mechanism
Bacterial D-Ala-D-Ala ligase12.3Competitive inhibition
Human Carbonic Anhydrase45.8Allosteric modulation

*Extrapolated from studies on analogous sulfonylated piperidines .

Material Science

  • Ligand Design: Chelates transition metals for catalytic applications .

  • Polymer Modification: Incorporation into polyamides enhances thermal stability .

Future Directions

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize bioactivity.

  • Crystallography: X-ray diffraction to resolve 3D conformation and intermolecular interactions .

Industrial Scale-Up

Continuous-flow synthesis and biocatalytic routes could enhance enantiomeric excess (ee) and yield .

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